Regioisomeric Differentiation: 5-Nitro vs. 3-Nitro Reactivity and Physical Form
The regioisomer 2-(2,4-difluorophenoxy)-5-nitropyridine (target) differs fundamentally from 2-(2,4-difluorophenoxy)-3-nitropyridine (comparator) in both physical state and synthetic utility. The target compound is a solid (crystalline) with a melting point of 110–111 °C, whereas the 3-nitro isomer is a lower-melting solid with a melting point of 63 °C [1]. This difference in melting point directly impacts handling, purification, and formulation. Furthermore, the 5-nitro position offers a distinct electronic profile for downstream reduction; the 5-nitro group on a 2-substituted pyridine is typically more activated toward nucleophilic displacement than the 3-nitro isomer due to resonance stabilization of the Meisenheimer complex .
| Evidence Dimension | Physical State & Melting Point |
|---|---|
| Target Compound Data | Solid; Melting Point = 110–111 °C |
| Comparator Or Baseline | 2-(2,4-Difluorophenoxy)-3-nitropyridine (CAS 175135-62-3); Melting Point = 63 °C |
| Quantified Difference | Δ Melting Point = +47–48 °C |
| Conditions | Reported vendor/experimental data |
Why This Matters
A 47 °C higher melting point enables easier handling and purification via recrystallization, and indicates stronger intermolecular forces that can be critical for co-crystal engineering or solid-form patenting.
- [1] ChemWhat. 2-(2,4-Difluorophenoxy)-3-nitropyridine Properties. View Source
